molecular formula C11H11N5O4 B213554 3-methoxy-4-nitro-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide

3-methoxy-4-nitro-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No. B213554
M. Wt: 277.24 g/mol
InChI Key: WGBNCTLGFFZGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-4-nitro-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using a specific method and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 3-methoxy-4-nitro-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide involves its ability to inhibit specific enzymes and proteins that are involved in various cellular processes. This inhibition leads to the disruption of these processes, ultimately leading to the desired effect.
Biochemical and Physiological Effects:
Studies have shown that 3-methoxy-4-nitro-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide has various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of certain fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-methoxy-4-nitro-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide in lab experiments is its specificity towards certain enzymes and proteins, making it a valuable tool in studying specific cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many future directions for research on 3-methoxy-4-nitro-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide, including its potential as a therapeutic agent for various diseases, its use in drug discovery, and its potential as a tool for studying specific cellular processes. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 3-methoxy-4-nitro-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide involves the reaction of 4-(chloromethyl)pyridine hydrochloride with 3-methoxy-4-nitro-1H-pyrazole-5-carboxamide in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

The potential applications of 3-methoxy-4-nitro-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide in scientific research are vast. This compound has been studied extensively for its effects on various biochemical and physiological processes, including its potential as an anti-cancer agent, anti-inflammatory agent, and anti-fungal agent.

properties

Product Name

3-methoxy-4-nitro-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide

Molecular Formula

C11H11N5O4

Molecular Weight

277.24 g/mol

IUPAC Name

3-methoxy-4-nitro-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C11H11N5O4/c1-20-11-9(16(18)19)8(14-15-11)10(17)13-6-7-2-4-12-5-3-7/h2-5H,6H2,1H3,(H,13,17)(H,14,15)

InChI Key

WGBNCTLGFFZGPZ-UHFFFAOYSA-N

SMILES

COC1=NNC(=C1[N+](=O)[O-])C(=O)NCC2=CC=NC=C2

Canonical SMILES

COC1=NNC(=C1[N+](=O)[O-])C(=O)NCC2=CC=NC=C2

Origin of Product

United States

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